molecular formula C18H17NO8S B1249490 Scolopendrine

Scolopendrine

Cat. No. B1249490
M. Wt: 407.4 g/mol
InChI Key: GAQLINTXWPLDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scolopendrine is a natural product found in Scolopendra subspinipes with data available.

Scientific Research Applications

Novel Quinoline Alkaloid from Centipedes

Scolopendrine, a novel quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans L. Koch, is characterized by its unique 7-benzyl moiety in the quinoline ring. This distinct structure differentiates it from previously reported quinoline alkaloids, showcasing its potential in scientific research for novel compound discovery and characterization (Noda et al., 2001).

Therapeutic Applications in Traditional Medicine

This compound and its derivatives have been traditionally used in Korean medicine for various treatments. Studies have reported its application in treating herniated intervertebral discs (HIVD) of the lumbar spine, showing significant efficacy in pain relief and functional improvement (Park et al., 2001). Similar applications have been noted in the treatment of carpal tunnel syndrome and other inflammatory conditions, where this compound derivatives are used for their potential anti-inflammatory effects (a et al., 2005) (Won et al., 2004).

Safety and Toxicity Studies

Comprehensive safety and toxicity studies have been conducted on Scolopendrid Pharmacopuncture, a derivative used in traditional treatments. These studies, conducted on Sprague-Dawley rats, provide a foundation for understanding the relative safety of this compound-based treatments, marking its potential for further clinical applications (Son et al., 2014).

Antimicrobial Activity

This compound has exhibited broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This characteristic is attributed to its ability to remain stable and active under various environmental conditions, making it a potential candidate for the development of new antimicrobial agents (Wenhua et al., 2006).

Methodological Advancements in Treatment Studies

An analysis of existing studies on Scolopendrid Herbal Acupuncture provides insights into its pharmacological actions, such as anti-convulsive, analgesic, anti-inflammatory, anti-tumor actions, and microbe inhibition. This analysis also highlights the need for more rigorous clinical studies and methodology improvements to validate and enhance the therapeutic applications of this compound (Kim Sung-chul, 2006).

properties

Molecular Formula

C18H17NO8S

Molecular Weight

407.4 g/mol

IUPAC Name

[7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-2-oxo-1H-quinolin-8-yl] hydrogen sulfate

InChI

InChI=1S/C18H17NO8S/c1-25-14-8-10(3-6-13(14)20)7-12-5-4-11-9-15(26-2)18(21)19-16(11)17(12)27-28(22,23)24/h3-6,8-9,20H,7H2,1-2H3,(H,19,21)(H,22,23,24)

InChI Key

GAQLINTXWPLDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C(C=C2)CC3=CC(=C(C=C3)O)OC)OS(=O)(=O)O)NC1=O

synonyms

scolopendrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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